molecular formula C14H16ClN3O2S B6440711 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549050-90-8

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440711
CAS No.: 2549050-90-8
M. Wt: 325.8 g/mol
InChI Key: PAENIWIUTAHIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, which include a pyrazole ring, an azetidine ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach includes:

    Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is synthesized through cyclization reactions.

    Introduction of the Chlorobenzenesulfonyl Group: The azetidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors, such as hydrazines and 1,3-diketones.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced azetidine or pyrazole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

  • 1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
  • 1-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Uniqueness: 1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness can be leveraged to tailor the compound’s properties for specific applications.

Properties

IUPAC Name

1-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-11-6-16-17(7-11)8-12-9-18(10-12)21(19,20)14-5-3-2-4-13(14)15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENIWIUTAHIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.